molecular formula C16H15N5O3S B2999216 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-33-4

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2999216
CAS No.: 921075-33-4
M. Wt: 357.39
InChI Key: AIUWFYRTRNJDGS-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylsulfonyl group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The benzamide core can be introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The methylsulfonyl group is usually introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-1-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone: This compound features a similar tetrazole moiety but differs in the core structure and functional groups.

    S,S’-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate: Another compound with a tetrazole ring, used in esterification reactions.

Uniqueness

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWFYRTRNJDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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